Head-to-Head Comparison: Cinepazide Maleate Demonstrates Superior Neurological Improvement vs. Nimodipine in Hypertensive Cerebral Hemorrhage
In a direct clinical comparison of 78 patients with hypertensive cerebral hemorrhage following microtraumatic craniopuncture, treatment with Cinepazide Maleate resulted in a significantly higher rate of neurological improvement compared to Nimodipine [1].
| Evidence Dimension | Total Improvement Rate (Clinical Symptoms) |
|---|---|
| Target Compound Data | 87.2% |
| Comparator Or Baseline | Nimodipine: 64.1% |
| Quantified Difference | 23.1% absolute increase |
| Conditions | Patients with hypertensive cerebral hemorrhage after microtraumatic craniopuncture; Cinepazide Maleate group (n=39, 160mg/day i.v.), Nimodipine group (n=39, 4mg/day i.v.), treatment for 14 days |
Why This Matters
This head-to-head data provides a quantifiable rationale for selecting Cinepazide Maleate over Nimodipine for specific neurological recovery applications, supporting clinical trial design and therapeutic selection.
- [1] Hao X, Li X, Yue L, Gao J. A Comparison of Curative Effect of Cinepazide Maleate and Nimodipine in Patients with Hypertensive Cerebral Hemorrhage after Microtraumatic Craniopuncture. Chinese Journal of Primary Medicine and Pharmacy. 2011;18:916-917. View Source
